molecular formula C12H18O2 B1530847 4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one CAS No. 91881-13-9

4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one

Cat. No. B1530847
CAS RN: 91881-13-9
M. Wt: 194.27 g/mol
InChI Key: RXDCVGRTTTUHPX-UHFFFAOYSA-N
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Description

“4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one” is a chemical compound with the CAS Number: 91881-13-9 . It has a molecular weight of 194.27 . The IUPAC name for this compound is (1S,5R)-4-methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one .


Molecular Structure Analysis

The InChI code for “4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one” is 1S/C12H18O2/c1-11(2)8-5-6-12(11,3)10(14-4)7-9(8)13/h7-8H,5-6H2,1-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Photochemical and Thermal Reactions

4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one and related compounds are used in photochemical and thermal reactions. For instance, they undergo [1,3] sigmatropic rearrangement and are involved in the formation of rapidly equilibrating valence isomers of norcaradiene-cycloheptatriene derivative via a ketene intermediate (Nitta, Omata, & Namiki, 1982).

Synthesis of Complex Cyclic Skeletons

These compounds are instrumental in the synthesis of complex cyclic skeletons, like cis-Bicyclo[4.3.0]non-4-en-7-ones, which are derived from them via practical yields direct irradiation processes (Uyehara, Kabasawa, Furuta, & Kato, 1986).

Rearrangement and Transformation Studies

The rearrangement and transformation of these compounds are significant in chemical studies. For example, their ring-expansion and rearrangement into different compounds provide insights into chemical reactivity and mechanism (Yates & Langford, 1981).

Multichromophoric and Photorearranged Derivatives

They are used in the synthesis of multichromophoric bicyclo[2.2.2]octenone and photorearranged ester derivatives, which contribute to the understanding of photoreactions in solution and the study of molecular conformations (Mostafa, Ray, Singh, & Lahiri, 1996).

Synthesis of Polycyclopentanoid Natural Products

They are also utilized in the efficient synthesis of bicyclo[3.3.0]oct-6-en-2-one, which serves as a versatile building block for polycyclopentanoid natural products. This application demonstrates their importance in synthetic organic chemistry (Hashimoto, Shinoda, & Ikegami, 1986).

properties

IUPAC Name

4-methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-11(2)8-5-6-12(11,3)10(14-4)7-9(8)13/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDCVGRTTTUHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=CC2=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 2
Reactant of Route 2
4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 3
4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 4
4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 5
4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one
Reactant of Route 6
4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one

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